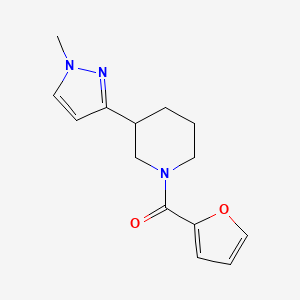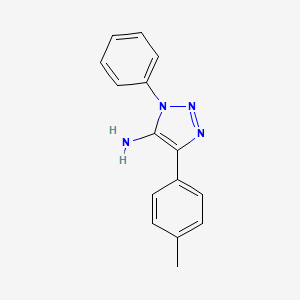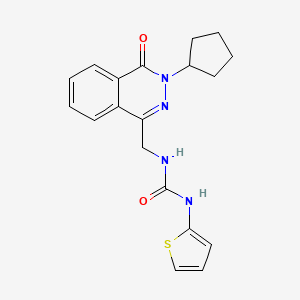
1-Benzyl-2-(bromomethyl)aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-(bromomethyl)aziridine is a chemical compound with the empirical formula C10H12BrN . It has a molecular weight of 226.12 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12BrN/c11-6-10-8-12(10)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
Aziridines, such as this compound, are known to undergo anionic and cationic ring-opening polymerization . This process can be used to produce polyamines with various structures .Physical and Chemical Properties Analysis
This compound has a molecular weight of 226.12 . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
Creation of Aziridino α-Amino Acid Derivatives Research has shown that 1-Benzyl-2-(bromomethyl)aziridine can be effectively substituted with protected glycine esters to create constrained heterocyclic diamino acid derivatives. These derivatives have proven to be excellent precursors for stereochemically defined 2-(aminomethyl)-1-aminocyclopropanecarboxylic acid derivatives, showcasing the compound's application in the field of complex molecule synthesis (De Brabandere et al., 2014).
Study of Reactivity with Sodium Methoxide A comparative study of the reactivity of activated versus non-activated 2-(bromomethyl)aziridines, including this compound, with sodium methoxide, has been conducted. This research provides valuable insights into the chemical behavior of these compounds, highlighting the significance of understanding molecular reactivity for synthetic applications (Goossens et al., 2011).
Future Directions
Properties
IUPAC Name |
1-benzyl-2-(bromomethyl)aziridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-6-10-8-12(10)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWSXVXUSOFXPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1CC2=CC=CC=C2)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Why is it important to consider solvent effects when studying the reactivity of 1-benzyl-2-(bromomethyl)aziridine with sodium methoxide?
A: Computational studies have shown that neglecting solvent effects can lead to inaccurate energy profiles for the reaction. Including explicit methanol molecules in the computational model significantly alters the energy landscape. This highlights the necessity of considering explicit solvation to accurately describe the reaction pathway and predict the reactivity of this compound with sodium methoxide. []
Q2: Can this compound be used to synthesize more complex molecules?
A: Yes, this compound serves as a valuable building block in organic synthesis. For example, it can react with protected glycine esters to yield alkyl 3-(N-benzylaziridin-2-yl)-2-aminopropanoates, which are constrained heterocyclic diamino acid derivatives. [] These derivatives can be further transformed into stereochemically defined 2-(aminomethyl)-1-aminocyclopropanecarboxylic acid derivatives. []
Q3: Has this compound been used to synthesize any specific compound classes?
A: Research demonstrates the application of this compound in synthesizing quaternary allylammonium salts. [] While the specific details of the reaction are not provided in the abstract, this highlights the versatility of this compound as a building block for accessing different classes of organic compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,6-difluorobenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2829381.png)
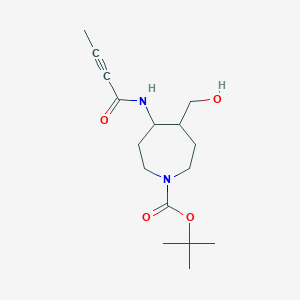

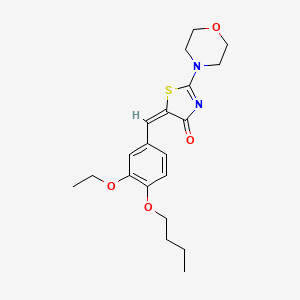

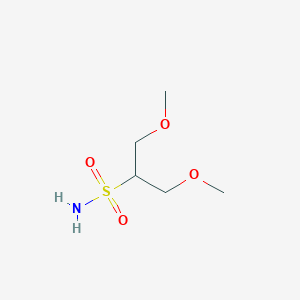
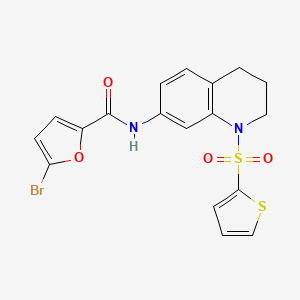
![6-[5-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-2-methylcyclohexa-2,4-dien-1-imine](/img/structure/B2829390.png)
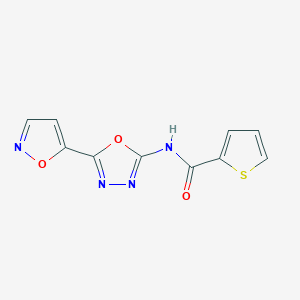
![3-chloro-N-[(1S)-1-cyanoethyl]-5-fluorobenzamide](/img/structure/B2829394.png)
